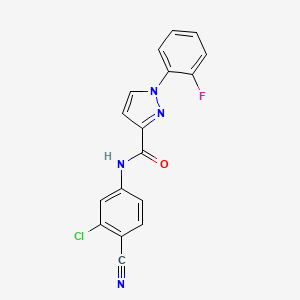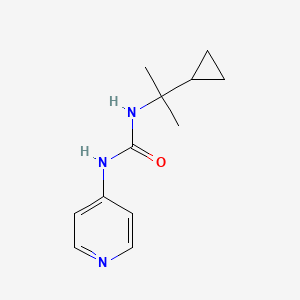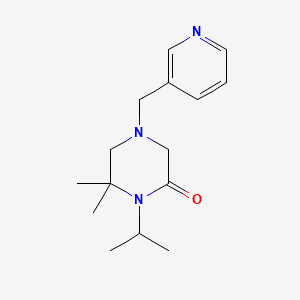![molecular formula C16H12N2O3 B7650796 N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B7650796.png)
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide” is a chemical compound with the molecular formula C16H12N2O3 . It is also known by other names such as “Phthalimide acetyl chloride” and "1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetylchlorid" .
Synthesis Analysis
The synthesis of this compound has been studied in various contexts. For instance, a thalidomide analog, (4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-[(4-ethoxyphenyl)methylidene]benzohydrazide), has been identified as a promising broad-spectrum anti-inflammatory agent . Another study suggests that a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor (mGluRs), mGluR5, termed 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29), potentiates mGluR5 responses .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. The molecular formula is C16H12N2O3, with an average mass of 280.278 Da and a monoisotopic mass of 280.084778 Da .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve various mechanisms. For example, a study suggests that a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor (mGluRs), mGluR5, termed 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29), potentiates mGluR5 responses by actions at a site that is overlapping with the binding site of 2-methyl-6 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 219.19, a density of 1.368±0.06 g/cm3 (Predicted), a melting point of 113 °C, a boiling point of 345.7±25.0 °C (Predicted), a flash point of 162.9°C, and a vapor pressure of 6.04E-05mmHg at 25°C .
Future Directions
The future directions of research on “N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide” could involve further exploration of its potential as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor (mGluRs), mGluR5 . Additionally, its potential as a broad-spectrum anti-inflammatory agent could be further investigated .
Properties
IUPAC Name |
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10(19)17-11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)16(18)21/h2-9H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZPZEUESRPZHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Azaspiro[4.5]decan-2-yl-(3-chloropyridin-4-yl)methanone](/img/structure/B7650717.png)

![N-[(1S)-1-(1H-benzimidazol-2-yl)ethyl]-5-bromofuran-3-carboxamide](/img/structure/B7650733.png)
![(5R)-3-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7650735.png)
![Methyl 6-[[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]carbamoyl]pyridine-3-carboxylate](/img/structure/B7650739.png)




![N,N-dimethyl-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylamino]benzamide](/img/structure/B7650778.png)

![2-(2,3-dihydroindol-1-yl)-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]acetamide](/img/structure/B7650800.png)
![1-[(1R,2S)-2-cyclohexylcyclopropyl]-3-(pyridin-4-ylmethyl)urea](/img/structure/B7650813.png)

